molecular formula C14H14O5 B158155 Ethyl 7-ethoxy-2-oxochromene-3-carboxylate CAS No. 7047-54-3

Ethyl 7-ethoxy-2-oxochromene-3-carboxylate

Cat. No.: B158155
CAS No.: 7047-54-3
M. Wt: 262.26 g/mol
InChI Key: DMNKCHLEKGSETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7-ethoxy-2-oxochromene-3-carboxylate can be synthesized through various organic synthesis routes. One common method involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules . The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80, followed by dilution with double-distilled water (ddH2O) .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-ethoxy-2-oxochromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of this compound.

Mechanism of Action

The mechanism of action of Ethyl 7-ethoxy-2-oxochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 7-ethoxy-2-oxochromene-3-carboxylate include other natural products with similar chemical structures and properties. Examples include:

Uniqueness of this compound

This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of research applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

ethyl 7-ethoxy-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-3-17-10-6-5-9-7-11(13(15)18-4-2)14(16)19-12(9)8-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNKCHLEKGSETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90414213
Record name ethyl 7-ethoxy-2-oxochromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90414213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7047-54-3
Record name ethyl 7-ethoxy-2-oxochromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90414213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-ethoxy-2-oxochromene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-ethoxy-2-oxochromene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 7-ethoxy-2-oxochromene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 7-ethoxy-2-oxochromene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 7-ethoxy-2-oxochromene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 7-ethoxy-2-oxochromene-3-carboxylate
Customer
Q & A

Q1: What is the chemical structure of Corymbol and where has it been found?

A1: Corymbol is a kauranoid diterpene. While its full structural characterization (molecular formula, weight, spectroscopic data) isn't provided in the abstracts, research indicates its presence in the leaves of Calibrachoa parviflora. [] This plant also contains various Corymbol derivatives, including different monoacetates and esters. []

Q2: Has Corymbol been synthesized, and if so, what synthetic approaches have been explored?

A2: Yes, Corymbol has been synthesized using Diels-Alder reactions with bridgehead enones. [] This approach focuses on cycloaddition reactions with bicyclo[3.3.1]nonene-1-ones-3, resulting in both endo and exo isomers. [] This method has proven valuable for synthesizing Corymbol and other compounds within the kaurane diterpene family. []

Q3: Are there other kauranoids found alongside Corymbol in Calibrachoa parviflora?

A3: Yes, Calibrachoa parviflora contains a variety of kauranoids in addition to Corymbol. Research has identified several new kauranoids, including ent-kaurane-7α,16β,17-triol and its corresponding 7-acetate and 7-acetate-17-(2-methylbutyrate) derivatives. [] Additionally, the related 7-ketodiol and its 17-acetate derivative have also been isolated from the plant. [] This suggests a potential for diverse biological activity within this family of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.